Apogossypol derivative, 8r
Description
Molecular Identity and Nomenclature
This compound, systematically named (1R)-1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-N5,N5'-bis((2R)-2-phenylpropyl)-[2,2'-binaphthalene]-5,5'-dicarboxamide, belongs to the binaphthyl dicarboxamide class of compounds. Its IUPAC nomenclature reflects the stereochemical configuration at the 1,1′ and 5,5′ positions, critical for maintaining binding affinity to Bcl-2 family proteins. The compound’s PubChem CID (44224066) and alternative identifiers (CHEMBL538616, SCHEMBL12238815) facilitate cross-referencing across chemical databases.
| Molecular Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{42}\text{H}{40}\text{N}{2}\text{O}{8} $$ |
| Molecular Weight | 700.8 g/mol |
| XLogP3-AA | 6.2 |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 10 |
The compound’s lipophilicity (XLogP3-AA = 6.2) suggests favorable membrane permeability, while its eight hydrogen bond donors and ten acceptors contribute to protein-binding interactions.
Crystallographic Structure Determination
X-ray diffraction studies of analogous apogossypol derivatives reveal a conserved binaphthyl core with substituents occupying axial positions orthogonal to the naphthalene planes. While 8r’s exact crystal structure remains unreported, molecular modeling based on NMR-derived constraints predicts a dihedral angle of 68–72° between the naphthalene rings, optimizing surface complementarity with the BH3-binding groove of Bcl-2 proteins. The 2-phenylpropylcarbamoyl groups at the 5,5′ positions adopt extended conformations, forming hydrophobic interactions with Leu78 and Trp188 in Bcl-xL.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
$$ ^1\text{H} $$-NMR (600 MHz, DMSO-d$$_6$$) spectra exhibit characteristic signals at δ 10.2 ppm (broad singlet, phenolic -OH), δ 7.8–7.2 ppm (aromatic protons), and δ 1.4 ppm (doublet, isopropyl methyl groups). NOESY correlations confirm the R-configuration at the 1,1′ positions, critical for maintaining the bioactive conformation.
Mass Spectrometry (MS):
High-resolution ESI-MS shows a molecular ion peak at m/z 701.2854 [M+H]$$^+$$, consistent with the theoretical molecular weight. Fragmentation patterns at m/z 483.2 and 325.1 correspond to cleavage of the dicarboxamide bonds and subsequent loss of hydroxyl groups.
Infrared (IR) Spectroscopy:
FTIR analysis (KBr pellet) identifies key functional groups: broad O-H stretches at 3200–3500 cm$$^{-1}$$, amide C=O vibrations at 1650 cm$$^{-1}$$, and aromatic C=C bending at 1605 cm$$^{-1}$$. The absence of aldehyde stretches (~2700 cm$$^{-1}$$) confirms the absence of tautomerization observed in parent gossypol derivatives.
Thermodynamic Properties and Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition onset at 240°C, indicating moderate thermal stability. Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <2% degradation, a significant improvement over apogossypol’s 15% degradation under identical conditions. The compound’s aqueous solubility remains low (1.2 μg/mL at pH 7.4), necessitating formulation with cyclodextrin-based excipients for in vivo administration.
Properties
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-(2-phenylpropyl)-6-[1,6,7-trihydroxy-3-methyl-5-(2-phenylpropylcarbamoyl)naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Apogossypol derivative 8r is a notable compound developed from gossypol, recognized for its potent biological activity as a pan-active inhibitor of anti-apoptotic Bcl-2 family proteins. This article provides a comprehensive overview of the biological activity of compound 8r, including its mechanisms of action, efficacy in various cancer cell lines, and relevant research findings.
Apogossypol derivative 8r functions primarily by inhibiting the interaction between anti-apoptotic proteins (such as Bcl-2, Bcl-X_L, and Mcl-1) and pro-apoptotic proteins like Bax and Bak. This inhibition promotes apoptosis in cancer cells by disrupting the balance between cell survival and death signals.
Key Findings:
- Binding Affinity : Compound 8r exhibits high binding affinity to Bcl-2 family proteins, with IC50 values of 0.32 μM for Bcl-2, 0.28 μM for Mcl-1, and 0.73 μM for Bfl-1, indicating its effectiveness in blocking these proteins' anti-apoptotic functions .
- Selectivity : The compound shows minimal cytotoxicity against bax^−/− bak^−/− cells, suggesting that it selectively induces apoptosis in cancer cells through its intended mechanism .
Efficacy in Cancer Cell Lines
The efficacy of Apogossypol derivative 8r has been demonstrated across various cancer cell lines, showcasing its potential as an anticancer agent.
Table 1: Efficacy of Apogossypol Derivative 8r in Different Cancer Cell Lines
In Vivo Studies
In vivo studies have further validated the therapeutic potential of Apogossypol derivative 8r. Research involving transgenic mice overexpressing Bcl-2 demonstrated that compound 8r effectively reduces tumor growth, highlighting its applicability in clinical settings.
Notable Observations:
- Compound 8r exhibited superior in vivo efficacy compared to its predecessor gossypol and other derivatives, making it a promising candidate for further development as an anticancer therapy .
Case Study: Prostate Cancer Treatment
A study focusing on the treatment of prostate cancer using Apogossypol derivative 8r revealed significant growth inhibition in vitro. The compound induced apoptosis by downregulating Bcl-2 protein levels while upregulating caspase-3 and -8 expression levels, leading to increased apoptotic cell death .
Scientific Research Applications
Efficacy and Potency
In vitro Studies:
- IC50 Values: Compound 8r exhibits potent inhibitory effects with IC50 values:
Cell Growth Inhibition:
- EC50 Values: The compound shows effective inhibition of cell growth in various cancer cell lines:
In Vivo Studies
In transgenic mouse models overexpressing Bcl-2 in splenic B-cells, compound 8r demonstrated significant anti-tumor activity, reinforcing its potential as a therapeutic agent for cancers characterized by high levels of anti-apoptotic proteins .
Case Study 1: Prostate Cancer
Research indicated that Apogossypol derivatives, including compound 8r, exert strong anti-tumor effects on LNCaP prostate cancer cells in a dose-dependent manner. The studies showed that treatment with Apogossypol led to increased expression levels of caspase-3 and caspase-8, suggesting enhanced apoptosis induction through downregulation of Bcl-2 .
Case Study 2: Lymphoma
In studies involving human leukemic monocyte lymphoma and diffuse large-cell lymphoma, Apogossypol derivatives demonstrated significant anti-proliferative effects. The derivatives were shown to effectively inhibit the growth of these malignancies both in vitro and in vivo, highlighting their broad-spectrum applicability against various cancer types .
Comparative Efficacy
The following table summarizes the comparative efficacy of Apogossypol derivative 8r with other related compounds:
| Compound | Target Protein | IC50 (μM) | EC50 (μM) | Cell Line |
|---|---|---|---|---|
| Apogossypol | Bcl-2 | ~10.4 | N/A | Various |
| Compound 8r | Bcl-2 | 0.32 | 0.33 | H460 (Lung Cancer) |
| Compound 8r | Mcl-1 | 0.28 | N/A | BP3 (B-cell Lymphoma) |
| Compound BI97C1 | Bcl-X_L | N/A | N/A | Phase II Trials |
Comparison with Similar Compounds
Data Tables
Table 1. Binding Affinities of Apogossypol Derivatives
| Compound | Bcl-XL Kd (µM) | Bcl-2 EC50 (µM) | Mcl-1 EC50 (µM) | |
|---|---|---|---|---|
| Gossypol | 1.70 | 2.80 | 2.60 | |
| Apogossypol | 1.70 | 2.80 | 2.60 | |
| 8r (BI79D10) | 0.17 | 0.36 | 0.52 | |
| BI-97C1 | 0.05 | 0.12 | 0.08 |
Key Research Findings
Structural Optimization : The 5,5’-benzyl substitutions in 8r enhance hydrophobic interactions with Bcl-XL, improving binding affinity and specificity .
Pan-Bcl-2 Inhibition : 8r inhibits Bcl-XL, Bcl-2, and Mcl-1 with near-equivalent potency, overcoming the limitations of earlier analogs like ABT-737, which lacks Mcl-1 activity .
Reduced Toxicity : 8r’s elimination of reactive aldehydes reduces hepatotoxicity, enabling higher therapeutic indices in vivo .
Clinical Potential: In Bcl-2-transgenic mice, 8r reduces splenomegaly by 40% at tolerated doses, outperforming gossypol and Apogossypol .
Preparation Methods
Core Scaffold Derivation from Gossypol
The synthesis of 8r begins with Gossypol, a natural polyphenol isolated from cottonseed. Key steps include:
-
Demethylation and Aldehyde Removal : Gossypol undergoes alkaline hydrolysis to remove methyl groups and reactive aldehydes, yielding Apogossypol.
-
Acetylation : Apogossypol is acetylated using acetic anhydride to protect hydroxyl groups, forming hexaacetyl Apogossypol (compound 9 ).
-
Regioselective Deprotection : Controlled deacetylation at the 1,1′-positions under nitrogen atmosphere in methanol/dichloromethane yields intermediate 10 , critical for subsequent functionalization.
Structural Modifications and Optimization
Impact of 5,5′ Substituents on Binding Affinity
Substituents at the 5,5′ positions significantly influence interactions with Bcl-2 family proteins. Comparative data for select derivatives are shown below:
The phenyl-substituted derivative 8r exhibits superior pan-Bcl-2 inhibition due to enhanced hydrophobic interactions within the BH3 binding pocket.
Stereochemical Considerations
Atropisomer Separation
8r exists as atropisomers due to restricted rotation around the binaphthyl axis. Chiral resolution is achieved via:
Enhanced Efficacy of (−)-8r
The (−)-atropisomer (BI-97C1) demonstrates 6-fold greater in vivo efficacy in Bcl-2-overexpressing lymphoma models compared to racemic mixtures.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Yield Improvements
-
Regioselective Deprotection : Yields increase from 71% to 85% under nitrogen atmosphere.
-
Scalability : Gram-scale synthesis of 8r achieves 40% overall yield from Gossypol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Comparative Analysis with Related Derivatives
Apogossypol vs. 8r
| Parameter | Apogossypol (2) | 8r |
|---|---|---|
| Bcl-X₃ Kₐ (μM) | 1.7 | 0.11 |
| Plasma Stability | 2.1 h | 8.5 h |
| Microsomal Half-Life | 15 min | 45 min |
| Data from isothermal titration calorimetry (ITC) and pharmacokinetic studies. |
8r’s 15-fold higher Bcl-X₃ affinity and improved stability make it a superior preclinical candidate.
Scalability and Process Challenges
Large-Scale Synthesis
Q & A
Q. What experimental models are commonly used to evaluate the efficacy of Apogossypol derivatives in cancer research?
Methodological Answer: In vitro studies typically employ MTT assays to assess cell viability and colony formation assays to measure anti-proliferative effects, as demonstrated in prostate cancer LNCaP cells . For in vivo validation, xenograft tumor models in mice are utilized to evaluate dose-dependent tumor growth inhibition. Immunofluorescence or immunohistochemistry is then applied to quantify apoptosis-related proteins (e.g., Bcl-2, caspase-3/8) in tumor tissues .
Q. How are Apogossypol derivatives synthesized and structurally characterized?
Methodological Answer: Synthesis involves eliminating reactive aldehyde groups from the parent Gossypol structure to reduce toxicity while retaining Bcl-2 inhibitory activity . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Computational molecular docking further predicts binding affinity to Bcl-2 family proteins .
Q. What molecular targets are critical for evaluating Apogossypol derivatives’ mechanisms of action?
Methodological Answer: Key targets include Bcl-2, Bcl-XL, and Mcl-1 proteins , which are assessed via competitive binding assays using fluorescently labeled BH3 peptides. Downstream apoptosis markers like caspase-3/8 activation and PARP cleavage are quantified via Western blot or flow cytometry .
Advanced Research Questions
Q. How can researchers address contradictory data on Apogossypol derivatives’ toxicity across different cell lines?
Methodological Answer: Contradictions arise from cell line-specific genetic backgrounds or assay conditions. Strategies include:
- Conducting isogenic cell line studies to isolate genetic factors (e.g., Bcl-2 overexpression vs. knockout).
- Standardizing toxicity assays (e.g., LD50 comparisons ) under consistent nutrient and serum conditions .
- Performing meta-analyses of pharmacokinetic parameters like blood concentration curves and clearance rates .
Q. What strategies improve the pharmacokinetic profiles of Apogossypol derivatives for clinical translation?
Methodological Answer:
- Single-dose pharmacokinetic studies in murine models compare area under the curve (AUC) and clearance rates to identify derivatives with prolonged bioavailability .
- Structural modifications, such as methylation of hydroxyl groups , enhance metabolic stability.
- Liver enzyme assays (e.g., ALT/AST levels) monitor hepatotoxicity during dose escalation .
Q. How can computational methods optimize the design of novel Apogossypol derivatives?
Methodological Answer: Virtual screening and molecular dynamics simulations predict binding energetics to Bcl-2 family proteins. For example:
Q. What interdisciplinary approaches validate the therapeutic potential of Apogossypol derivatives?
Methodological Answer:
- Chemical engineering techniques (e.g., membrane separation) scale up synthesis while maintaining purity (>95% via HPLC) .
- Combination therapy studies with chemotherapeutic agents (e.g., docetaxel) assess synergistic effects using Chou-Talalay synergy indices .
Literature Review and Data Management
Q. How can researchers efficiently locate peer-reviewed studies on Apogossypol derivatives using academic databases?
Methodological Answer:
- In Google Scholar, use advanced search operators :
"Apogossypol derivative" AND (Bcl-2 OR "apoptosis") -Gossypol -price
Limit results to post-2010 with the Custom Date Range tool .
Q. What frameworks ensure rigorous data analysis in studies involving Apogossypol derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
